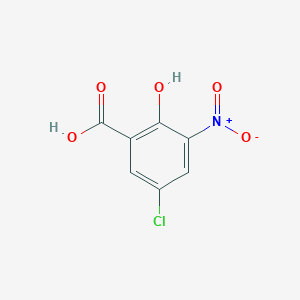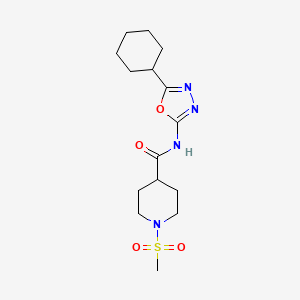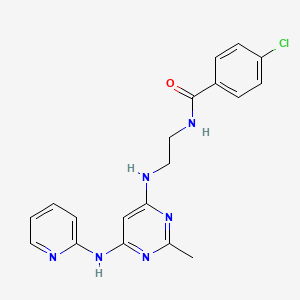![molecular formula C13H10N2O3 B2870236 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid CAS No. 855423-32-4](/img/structure/B2870236.png)
3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid is a biochemical compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrimidinyloxy group attached to a phenyl ring, further connected to an acrylic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid typically involves the reaction of 4-hydroxyphenylacrylic acid with 2-chloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the phenylacrylic acid attacks the chloropyrimidine, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The pyrimidinyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in various derivatives with different functional groups attached to the pyrimidinyloxy moiety .
Scientific Research Applications
3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyloxy group can form hydrogen bonds or other interactions with these targets, modulating their activity. The acrylic acid moiety may also participate in covalent bonding or other interactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacrylic acid: Lacks the pyrimidinyloxy group, making it less versatile in certain reactions.
2-Chloropyrimidine: Does not contain the phenylacrylic acid moiety, limiting its applications in proteomics research.
Pyrimidine derivatives: Various pyrimidine derivatives can have different functional groups, affecting their reactivity and applications.
Uniqueness
3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid is unique due to its combination of a pyrimidinyloxy group and an acrylic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it valuable in diverse scientific research applications .
Properties
IUPAC Name |
(E)-3-(4-pyrimidin-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12(17)7-4-10-2-5-11(6-3-10)18-13-14-8-1-9-15-13/h1-9H,(H,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRNLMIZUQMXDA-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B2870154.png)

![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2870156.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2870159.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2870161.png)
![3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide](/img/structure/B2870162.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2870163.png)

![4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2870167.png)

![2-Methyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870174.png)


